3-[2-(2-Chlorophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea
Description
3-[2-(2-Chlorophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound that is widely recognized for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties . The incorporation of chlorophenyl, furan-2-carbonyl, and thiourea groups into the benzoxazole framework enhances its chemical and biological properties, making it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S/c20-13-5-2-1-4-12(13)18-22-14-10-11(7-8-15(14)26-18)21-19(27)23-17(24)16-6-3-9-25-16/h1-10H,(H2,21,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOPCTUNZZZESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(2-Chlorophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with an aldehyde to form the benzoxazole core . This is followed by the introduction of the chlorophenyl group through electrophilic substitution reactions. The furan-2-carbonyl group is then attached via acylation reactions, and finally, the thiourea moiety is introduced through nucleophilic substitution reactions. Industrial production methods often employ catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
3-[2-(2-Chlorophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Scientific Research Applications
3-[2-(2-Chlorophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-[2-(2-Chlorophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death. In cancer cells, it induces apoptosis by activating caspases and inhibiting key signaling pathways involved in cell proliferation and survival . The antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells .
Comparison with Similar Compounds
3-[2-(2-Chlorophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: Known for its antimicrobial and anticancer activities.
2-(2-Hydroxyphenyl)benzoxazole: Exhibits strong antioxidant and anti-inflammatory properties.
2-(4-Methylphenyl)benzoxazole: Used in the development of fluorescent materials for imaging applications.
The unique combination of chlorophenyl, furan-2-carbonyl, and thiourea groups in this compound enhances its biological activities and makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
